molecular formula C7H3Br2ClO B2733410 2,6-Dibromo-4-chloro-benzaldehyde CAS No. 2247038-89-5

2,6-Dibromo-4-chloro-benzaldehyde

Cat. No.: B2733410
CAS No.: 2247038-89-5
M. Wt: 298.36
InChI Key: UGLGRHBWAQLGIC-UHFFFAOYSA-N
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Description

2,6-Dibromo-4-chloro-benzaldehyde is a chemical compound with the molecular formula C7H3Br2ClO . It has a molecular weight of 298.36 . The compound is used in various areas of research including Life Science, Material Science, Chemical Synthesis, Chromatography, Analytical and many others .


Molecular Structure Analysis

The InChI code for this compound is 1S/C7H3Br2ClO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H . This code provides a specific textual identifier for the compound, which can be used to generate a 3D structure.

Scientific Research Applications

Catalysis and Organic Synthesis

  • Oxidation of Benzyl Alcohol to Benzaldehyde : Research shows the catalytic oxidation of benzyl alcohol to benzaldehyde, a process relevant to the cosmetic, perfumery, and pharmaceutical industries. Enhanced acidity in catalysts increases benzyl alcohol conversion efficiency while maintaining high benzaldehyde selectivity (Rajesh Sharma, K. Soni, A. Dalai, 2012).
  • Enzyme Catalysed Asymmetric C–C-bond Formation : Enzymatic catalysis for the asymmetric synthesis of compounds, a method potentially applicable to the synthesis of complex molecules, including those involving benzaldehyde derivatives (Sven Kühl, Daniela Zehentgruber, M. Pohl, Michael Müller, S. Lütz, 2007).
  • Photocatalytic Conversion of Benzyl Alcohol : Studies on the photocatalytic conversion of benzyl alcohol to benzaldehyde using metal-free catalysts, highlighting a green and environmentally friendly approach (M. J. Lima, Adrián M. T. Silva, Cláudia G. Silva, J. Faria, 2017).

Materials Science

  • Metal-Organic Frameworks (MOFs) : Research into MOFs like Cu3(BTC)2 highlights their catalytic properties and potential for chemical synthesis, including reactions involving benzaldehyde derivatives (Klaus Schlichte, Tobias Kratzke, S. Kaskel, 2004).

Nanotechnology and Catalysis

Organic Chemistry

  • Synthesis and Characterization : The synthesis and characterization of sulfated Ti-SBA-15 catalysts for the oxidation of benzyl alcohol to benzaldehyde, indicating the importance of catalyst design in organic reactions (Rajesh Sharma, K. Soni, A. Dalai, 2012).

Properties

IUPAC Name

2,6-dibromo-4-chlorobenzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H3Br2ClO/c8-6-1-4(10)2-7(9)5(6)3-11/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UGLGRHBWAQLGIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1Br)C=O)Br)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H3Br2ClO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

298.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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